Cas no 1119-94-4 (Dodecyltrimethylammonium bromide)

ドデシルトリメチルアンモニウムブロミド(Dodecyltrimethylammonium Bromide、DTAB)は、陽イオン性界面活性剤の一種であり、分子式はC₁₅H₃₄NBrです。主にコロイド化学、生化学、材料科学分野で利用され、ミセル形成能やタンパク質変性抑制特性に優れています。高い界面活性を示すため、乳化分散や抗菌剤としての応用も可能です。水溶性が良く、広範なpH条件下で安定である点が特徴です。特に核酸抽出プロトコルや細胞膜研究において、その両親媒性構造を活かした利用価値が高いです。実験室レベルから工業用途まで、多様なシナリオに対応可能な機能性化合物です。

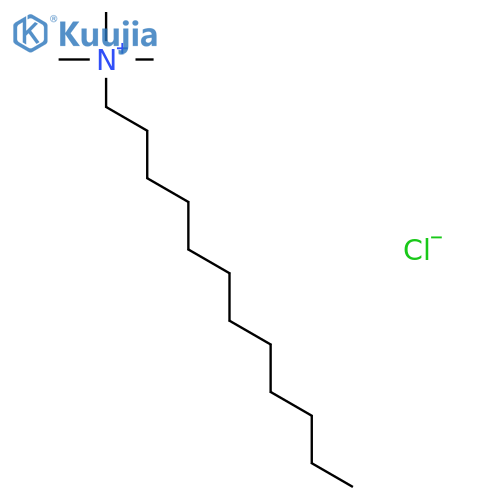

1119-94-4 structure

商品名:Dodecyltrimethylammonium bromide

CAS番号:1119-94-4

MF:C15H34BrN

メガワット:308.341164112091

MDL:MFCD00011767

CID:40785

Dodecyltrimethylammonium bromide 化学的及び物理的性質

名前と識別子

-

- N,N,N-trimethyl-1-dodecanaminium bromide

- 1231

- Dodecyl Trimethyl Ammonium Bromide

- DTAB

- Dodecyl Trimethyl Amonium Bromide

- 1-Dodecanaminium,N,N,N-trimethyl-,bromide ammonium,dodecyltrimethyl-,bromide

- Dodecayltrimethylaminiumbromide

- dodecyltrimethyl-ammoniubromide

- e8013

- n,n,n-trimethyl-1-dodecanaminiubromide

- n,n,n-trimethyl-1-dodecanaminiubromidentis**ots0545456

- N-lauryl-N,N,N-trimethylammoniumbromide

- trimethyldodecylammoniumbromide

- trimethyllaurylammoniumbromide

- LAURYLTRIMETHYLAMMONIUM BROMIDE

- N-DODECYL TRIMETHYLAMMONIUM BROMIDE

- LAURTRIMONIUM BROMIDE

- (1-Dodecyl)trimethylammonium bromide

- Dodecyltrimethylammonium bromide (DTAB)

- dodecyl(trimethyl)azanium,bromide

- LTAB

- N,N,N-Trimethyldodecan-1-aminium bromide

- Dodecyltrimethylammonium bromide

- Dctab

- Morpan D

- DTAB (surfactant)

- 1-Dodecanaminium, N,N,N-trimethyl-, bromide

- Trimethyllaurylammonium bromide

- Trimethyldodecylammonium bromide

- FSM 23

- N-Lauryl-N,N,N-trimethylammonium bromide

- N,N,N-Trimethyldodecan-1-ammonium bromide

- Lau

-

- MDL: MFCD00011767

- インチ: 1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

- InChIKey: XJWSAJYUBXQQDR-UHFFFAOYSA-M

- ほほえんだ: [Br-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

- BRN: 3597463

計算された属性

- せいみつぶんしりょう: 307.18700

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 11

- 複雑さ: 135

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.1566 (rough estimate)

- ゆうかいてん: 246 °C (dec.) (lit.)

- フラッシュポイント: 246°C

- 屈折率: 1.5260 (estimate)

- ようかいど: H2O: 0.1 M at 20 °C, clear, colorless

- すいようせい: 解体

- PSA: 0.00000

- LogP: 1.61750

- ようかいせい: 水に溶ける

- かんど: Hygroscopic

Dodecyltrimethylammonium bromide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN3077

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38-50/53

- セキュリティの説明: S26-S36-S37/39

- 福カードFコード:3-10

- RTECS番号:BQ3195000

-

危険物標識:

- 危険レベル:9

- セキュリティ用語:9

- 包装グループ:III

- リスク用語:R22; R36/37/38

- 包装等級:III

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

Dodecyltrimethylammonium bromide 税関データ

- 税関コード:2923900090

- 税関データ:

中国税関コード:

2923900090概要:

29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Dodecyltrimethylammonium bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10761-10g |

(1-Dodecyl)trimethylammonium bromide, 99% |

1119-94-4 | 99% | 10g |

¥646.00 | 2022-09-27 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S15009-500g |

DTAB |

1119-94-4 | ,99% | 500g |

¥290.00 | 2022-01-07 | |

| Cooke Chemical | A3148412-100G |

Dodecyltrimethylammonium bromide |

1119-94-4 | 99% | 100g |

RMB 52.00 | 2025-02-21 | |

| Ambeed | A845744-1kg |

Dodecyl trimethyl ammonium bromide |

1119-94-4 | 98% | 1kg |

$101.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096017-50g |

Dodecyltrimethylammonium bromide |

1119-94-4 | 99% | 50g |

¥102 | 2023-09-10 | |

| Chemenu | CM344273-100g |

Dodecyltrimethylammonium bromide |

1119-94-4 | 95%+ | 100g |

$58 | 2023-02-03 | |

| abcr | AB110621-10 g |

(1-Dodecyl)trimethylammonium bromide, 99%; . |

1119-94-4 | 99% | 10 g |

€70.00 | 2023-07-20 | |

| BAI LING WEI Technology Co., Ltd. | 284491-100G |

Dodecyltrimethylammonium bromide, 99% |

1119-94-4 | 99% | 100G |

¥ 297 | 2022-04-26 | |

| abcr | AB110621-250 g |

(1-Dodecyl)trimethylammonium bromide, 99%; . |

1119-94-4 | 99% | 250 g |

€446.00 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1084852-500g |

Dodecyltrimethylammonium (bromide) |

1119-94-4 | 98% | 500g |

¥410 | 2023-04-17 |

Dodecyltrimethylammonium bromide サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1119-94-4)Dodecyltrimethylammonium Bromide

注文番号:sfd18833

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1119-94-4)N,N,N-trimethyl-1-dodecanaminium bromide

注文番号:1601896

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1119-94-4)N,N,N-trimethyl-1-dodecanaminium bromide

注文番号:LE7064

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

Dodecyltrimethylammonium bromide 関連文献

-

Atsushi Date,Ryosuke Ishizuka,Nobuyuki Matubayasi Phys. Chem. Chem. Phys. 2016 18 13223

-

Meina Wang,Chunxian Wu,Yongqiang Tang,Yaxun Fan,Yuchun Han,Yilin Wang Soft Matter 2014 10 3432

-

Hugh D. Burrows,Telma Costa,M. Luisa Ramos,Artur J. M. Valente,Beverly Stewart,Licinia L. G. Justino,Aline I. A. Almeida,Nathanny Lessa Catarina,Ricardo Mallavia,Matti Knaapila Phys. Chem. Chem. Phys. 2016 18 16629

-

Richard A. Campbell,Andrea Tummino,Boris A. Noskov,Imre Varga Soft Matter 2016 12 5304

-

Yangchun Xie,Tao Yang,Junjun Ma,Xiaohua He Phys. Chem. Chem. Phys. 2021 23 27460

1119-94-4 (Dodecyltrimethylammonium bromide) 関連製品

- 7378-99-6(dimethyl(octyl)amine)

- 4385-04-0(N,N-dimethylhexylamine)

- 21542-96-1(1-Docosanamine, N,N-dimethyl-)

- 68390-97-6(Amines, C16-18-alkyldimethyl)

- 112-75-4(N,N-Dimethyltetradecylamine)

- 124-28-7(N,N-Dimethyloctadecan-1-amine)

- 1938-62-1(10-(dimethylamino)decyldimethylamine)

- 1120-24-7(N,N-dimethyldecylamine)

- 112-69-6(N,N-Dimethylhexadecylamine)

- 10108-86-8(N,N,N-Trimethyloctan-1-aminium chloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1119-94-4)十二烷基三甲基溴化铵

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1119-94-4)Dodecyltrimethylammonium bromide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ